N-Allyl-2-chloro-4-nitrobenzamide is an organic compound characterized by its unique chemical structure, which includes an allyl group, a chlorine atom, and a nitro group attached to a benzamide core. This compound has garnered attention in scientific research due to its potential biological activities and applications in pharmaceuticals.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of 2-chloro-4-nitrobenzoic acid with allylamine. This synthesis typically requires specific conditions and catalysts to facilitate the formation of the amide bond.
The synthesis of N-Allyl-2-chloro-4-nitrobenzamide generally involves the following steps:
The reaction is usually conducted under reflux conditions, allowing for adequate mixing and interaction between reactants. Advanced techniques such as ultrasonic irradiation can also be applied to improve yields and reduce reaction times.
N-Allyl-2-chloro-4-nitrobenzamide has the molecular formula and a molecular weight of approximately 236.65 g/mol. Its structure features:
The compound's structural representation can be derived from its molecular formula, highlighting the connectivity between atoms and functional groups. The presence of both electron-withdrawing (nitro) and electron-donating (allyl) groups influences its reactivity and interactions .
N-Allyl-2-chloro-4-nitrobenzamide is involved in several types of chemical reactions:
Common reagents used in these reactions include sodium azide for nucleophilic substitution, palladium catalysts for reduction processes, and potassium permanganate for oxidation reactions .
The mechanism of action of N-Allyl-2-chloro-4-nitrobenzamide involves its interaction with biological targets within cells:
N-Allyl-2-chloro-4-nitrobenzamide has potential applications in various scientific fields:
N-Allyl-2-chloro-4-nitrobenzamide (molecular formula: C₁₀H₉ClN₂O₃; molecular weight: 240.64 g/mol) exemplifies a "privileged scaffold" in drug design due to its modular structure and diverse bioactivity profiles. The compound integrates three pharmacophoric elements with distinct electronic and steric properties:
Table 1: Key Molecular Properties of N-Allyl-2-chloro-4-nitrobenzamide
| Property | Value/Descriptor | Significance | 
|---|---|---|
| Molecular Weight | 240.64 g/mol | Optimal for cell permeability | 
| Hydrogen Bond Donors | 1 (amide NH) | Targets protein H-bond acceptors | 
| Hydrogen Bond Acceptors | 3 (carbonyl O, two NO₂ O) | Enhances solubility and target engagement | 
| XLogP³ | 2.4 | Moderate lipophilicity for membrane crossing | 
| Rotatable Bonds | 4 | Conformational adaptability for binding site fitting | 
Biological studies reveal broad activity across therapeutic areas:
Positional isomerism critically modulates the electronic distribution, steric orientation, and biological efficacy of nitrobenzamide derivatives. N-Allyl-2-chloro-4-nitrobenzamide exhibits distinct properties compared to its 4-chloro-2-nitro isomer:
Table 2: Comparative Analysis of Positional Isomers
| Parameter | 2-Chloro-4-nitro Isomer | 4-Chloro-2-nitro Isomer | 
|---|---|---|
| Electronic Effects | NO₂ para to carbonyl: Strong electron withdrawal stabilizes amide resonance | NO₂ ortho to carbonyl: Steric inhibition of resonance; weaker electron withdrawal | 
| H-bonding Capacity | Carbonyl more electrophilic; enhanced H-bond acceptance | Ortho NO₂ crowds carbonyl; reduced H-bond potential | 
| Chlorine Reactivity | Ortho Cl: Activated toward nucleophilic substitution (e.g., SNAr) | Para Cl: Standard aryl chloride reactivity | 
| Biological Implications | Higher antimicrobial potency (IC₅₀: 10.75 μM vs. 130.90 μM in α-glucosidase inhibition) | Reduced target affinity due to steric occlusion | 
Electronic differences quantified by Hammett constants (σₘ for meta-NO₂ = 0.71; σₚ for para-NO₂ = 0.78) reveal enhanced electron withdrawal in the 4-nitro configuration. This polarizes the amide bond, increasing electrophilicity and promoting interactions with enzymatic nucleophiles. Steric effects are equally consequential: the ortho-chloro group forces the amide carbonyl out of plane with the aromatic ring, creating a binding geometry complementary to the hinge region of kinases. In contrast, ortho-nitro substitution induces torsional strain between the nitro oxygen and amide hydrogen, diminishing planarity and reducing target affinity [5]. Biological assays confirm these distinctions: derivatives bearing the 2-chloro-4-nitro configuration exhibit up to 12-fold greater α-glucosidase inhibition than positional isomers, validating this substitution pattern as pharmacologically superior [5].
Nitrobenzamide scaffolds have evolved through three generations of medicinal chemistry innovation:
Table 3: Evolution of Nitrobenzamide Pharmacophores in Drug Development
| Era | Representative Agents | Structural Features | Therapeutic Application | 
|---|---|---|---|
| 1950s-1970s | Chloramphenicol | Dichloroacetamide + p-nitrobenzene | Broad-spectrum antibiotic | 
| 1980s-2000s | Dantrolene, Flutamide | Nitroaniline-derived (dantrolene); trifluoromethyl-nitro (flutamide) | Muscle relaxant; antiandrogen | 
| 2010s-Present | N-Allyl-2-chloro-4-nitrobenzamide derivatives | Ortho-chloro + para-nitro + N-allyl | Antidiabetic, antimicrobial agents | 
Early nitrobenzamide drugs like chloramphenicol (1947) exploited the nitro group’s electron-withdrawing properties to stabilize the acyl side chain, enabling broad-spectrum antibiotic action. Dantrolene (1973) emerged from p-nitroaniline derivatives, where the nitro group facilitated Meerwein arylation to construct the hydantoin core for malignant hyperthermia treatment [6]. The 1980s saw flutamide’s development, utilizing meta-nitro substitution to enhance the acidity of the trifluoromethylanilide proton for androgen receptor antagonism in prostate cancer [6].
Contemporary research focuses on strategic halogenation and allylation:
Synthetic methodologies have advanced significantly:
The scaffold’s versatility is evidenced in recent applications: antidiabetic benzamides with sulfamoyl groups (e.g., 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides) show dual α-glucosidase/α-amylase inhibition, while morpholinyl derivatives (e.g., 2-chloro-N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide) target kinase domains through donor-acceptor interactions [5] [7]. This progression underscores nitrobenzamides as enduring pharmacophores adaptable to evolving drug discovery paradigms.
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1